molecular formula C22H27N3O2 B6117261 N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-methoxy-N-methylnicotinamide

N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-methoxy-N-methylnicotinamide

Cat. No. B6117261
M. Wt: 365.5 g/mol
InChI Key: PGJZRVNRWHLEOU-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-methoxy-N-methylnicotinamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. DMXAA is a member of the nicotinamide class of compounds and has shown promising results in preclinical studies. In

Scientific Research Applications

DMXAA has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that DMXAA has potent antitumor activity against a variety of cancer cell lines, including melanoma, breast cancer, and lung cancer. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

Mechanism of Action

The exact mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. DMXAA has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), which can cause tumor cell death. DMXAA has also been shown to increase the permeability of tumor blood vessels, which can enhance the delivery of chemotherapy drugs to the tumor site.
Biochemical and Physiological Effects:
DMXAA has been shown to have a range of biochemical and physiological effects. In preclinical studies, DMXAA has been shown to induce the production of cytokines, such as TNF-α, interleukin-6 (IL-6), and interferon-gamma (IFN-γ). DMXAA has also been shown to increase the expression of adhesion molecules on endothelial cells, which can enhance the infiltration of immune cells into the tumor site. In addition, DMXAA has been shown to increase the production of reactive oxygen species (ROS) in tumor cells, which can cause tumor cell death.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity. DMXAA has also been extensively studied in preclinical models, which has provided a wealth of data on its potential as an anticancer agent. However, there are also limitations to using DMXAA in lab experiments. DMXAA has a short half-life and is rapidly metabolized in vivo, which can make it difficult to achieve therapeutic concentrations in animal models. In addition, DMXAA has been shown to have variable efficacy in different tumor models, which can make it difficult to predict its effectiveness in clinical trials.

Future Directions

There are several future directions for the study of DMXAA. One potential area of research is to investigate the use of DMXAA in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another area of research is to investigate the use of DMXAA in combination with immunotherapy, such as checkpoint inhibitors. In addition, there is a need for further research to understand the mechanism of action of DMXAA and to develop more effective analogs of the compound. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DMXAA in human cancer patients.

Synthesis Methods

DMXAA can be synthesized through a multi-step process that involves the condensation of 2-methoxy-3-pyridinecarboxaldehyde with 2,3-dihydro-1H-inden-2-amine, followed by the addition of piperidine and methyl iodide. The resulting product is then purified through column chromatography to obtain DMXAA in high purity.

properties

IUPAC Name

N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-methoxy-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-24(22(26)20-10-5-11-23-21(20)27-2)18-9-6-12-25(15-18)19-13-16-7-3-4-8-17(16)14-19/h3-5,7-8,10-11,18-19H,6,9,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJZRVNRWHLEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C2CC3=CC=CC=C3C2)C(=O)C4=C(N=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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